3-Ethyl-5-fluoro-1H-indole-2-carboxylic acid
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Overview
Description
3-Ethyl-5-fluoro-1H-indole-2-carboxylic acid is a biochemical used for proteomics research . It has a molecular formula of C11H10FNO2 and a molecular weight of 207.21 .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring substituted with an ethyl group at the 3rd position and a fluorine atom at the 5th position . The carboxylic acid group is attached to the 2nd position of the indole ring .Scientific Research Applications
Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids
Researchers synthesized novel substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives, exploring their antiviral properties against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus. The significant activity of certain compounds against these viruses was highlighted, especially in inhibiting influenza A/Aichi/2/69 (H3N2) virus replication in cell cultures and demonstrating high efficacy in animal models of influenza pneumonia (Ivachtchenko et al., 2015).
Allosteric Modulation of the Cannabinoid CB1 Receptor
The pharmacology of novel compounds, including 3-ethyl-5-fluoro-1H-indole-2-carboxylic acid derivatives, was investigated in relation to the cannabinoid CB1 receptor. These compounds were found to bind allosterically to the CB1 receptor, causing a conformational change that increased agonist affinity. This research contributes to the understanding of the allosteric modulation of the cannabinoid CB1 receptor (Price et al., 2005).
Synthesis of Highly Diversified Pyrimido[1,2-a]indoles
A study detailed a highly efficient three-component reaction for synthesizing diversified pyrimido[1,2-a]indoles, involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates. This process involves sequential Sonogashira and [3+3] cyclocondensation reactions, highlighting a novel method in the field of indole derivative synthesis (Gupta et al., 2011).
Synthesis and Anticancer Activity of Indole-Carboxylic Acids Derivatives
A method was developed for synthesizing 1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acids and dimerized 3-(4-carboxy-1H-3-indolyl)-2-propenoic acids. This research also identified specific compounds with significant antimitotic activity, highlighting the potential of these derivatives in anticancer applications (Kryshchyshyn-Dylevych et al., 2020).
Future Directions
Properties
IUPAC Name |
3-ethyl-5-fluoro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-7-8-5-6(12)3-4-9(8)13-10(7)11(14)15/h3-5,13H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEQTBNFWHGSRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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